molecular formula C5H11NO2 B1346911 Ethyl alaninate CAS No. 3082-75-5

Ethyl alaninate

Cat. No. B1346911
CAS RN: 3082-75-5
M. Wt: 117.15 g/mol
InChI Key: ROBXZHNBBCHEIQ-BYPYZUCNSA-N
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Scientific Research Applications

Chiral Discrimination and Sensor Development

Ethyl alaninate has been utilized in modifying multiwalled carbon nanotubes to create sensors capable of distinguishing between D- and L-tryptophan enantiomers. This application takes advantage of ethyl alaninate's chiral properties to enhance the electrochemical behavior of these amino acids on coated electrodes, demonstrating the potential for developing advanced chiral sensors and separation techniques (Kang et al., 2010).

Ionic Liquids and Solvent Properties

Research has explored the structure and properties of ionic liquids containing amino acid anions, including ethyl alaninate. These studies aim to understand the interactions and physicochemical properties of such ionic liquids, which are relevant for various applications in green chemistry and materials science. For instance, neutron diffraction techniques have shed light on the liquid structures of ionic liquids with ethyl alaninate, revealing significant interactions between anions (Norman et al., 2015).

Thermophysical Properties

The density, viscosity, and refractive index of ionic liquid mixtures containing cyano and amino acid-based anions, including ethyl alaninate, have been studied to understand their thermophysical behavior. These properties are crucial for the design and application of ionic liquids in various industrial processes, such as electrolytes in batteries and solvents in chemical reactions (Gouveia et al., 2016).

Future Directions

The future directions of Ethyl alaninate research and applications are not specified in the retrieved sources. However, given its properties and potential for hydrolysis to form β-alanine, it may have potential applications in various fields such as pharmaceuticals and biochemistry.


Please note that this information is based on the available sources and there may be additional information in other scientific literature.


properties

IUPAC Name

ethyl (2S)-2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3-8-5(7)4(2)6/h4H,3,6H2,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBXZHNBBCHEIQ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10953018
Record name Ethyl alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl alaninate

CAS RN

3082-75-5
Record name L-Alanine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3082-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl alaninate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003082755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl alaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.437
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
CA Bishop, RF Porter, LKJ Tong - Journal of the American …, 1963 - ACS Publications
… The products from flavylium perchlorate and ethyl alaninate were … The resulting oil from flavone ethyl alaninate imine and the yellow solid … The yield of flavone ethyl alaninate imine was …
Number of citations: 32 pubs.acs.org
S Matsumoto, Y Matsushima - Journal of the American Chemical …, 1974 - ACS Publications
… ethyl alaninate in methanol. Replacement of pyridoxal by 3-hydroxy-4(or 2-) foimylpyridine and of ethyl alaninate … In solutions containing pyridoxal, Al(III) ion, and excess ethyl alaninate, …
Number of citations: 30 pubs.acs.org
Y Izumi, H Takizawa, K Nakagawa… - Bulletin of the …, 1970 - journal.csj.jp
… It was found that the hydrogenation of ethyl 2-acetoximinopropionate to ethyl alaninate proceeded in two steps through ethyl acetoxyalaninate, and that the asymmetric hydrogenation …
Number of citations: 14 www.journal.csj.jp
RL Shriner, R Sutton - Journal of the American Chemical Society, 1963 - ACS Publications
… The products from flavylium perchlorate and ethyl alaninate were … The resulting oil from flavone ethyl alaninate imine and the yellow solid … The yield of flavone ethyl alaninate imine was …
Number of citations: 11 pubs.acs.org
Y Nagata, R Yoda, Y Matsushima - Chemical and pharmaceutical …, 1993 - jstage.jst.go.jp
… When a solution of ethyl alaninate was added to a freshly prepared pyridoxal solution, the … The spectral changes were slower and the spectra became obscured, when ethyl alaninate …
Number of citations: 6 www.jstage.jst.go.jp
Y KARUBE, Y MATSUSHIMA - Chemical and Pharmaceutical …, 1978 - jstage.jst.go.jp
… at around 500 nm was formed on addition of Mn(II), Cu(II), Co(II), Zn(II), and Ni(II) ions to a methanol solution of the aldimine of of pyridoxal N-methochloride and ethyl alaninate. It is …
Number of citations: 2 www.jstage.jst.go.jp
Y Matsushima, Y Nagata - Journal of Inorganic Biochemistry, 1997 - elibrary.ru
… We reported previously that in methanolic solutions pyridoxal(PL) and ethyl alaninate with Al(III) gave an intense and transient absorption band at the 500-nm region and the species …
Number of citations: 2 elibrary.ru
Y Matsushima, Y Nagata - … of Vitamin B6: Proceedings of the 7th …, 1987 - books.google.com
… The replacement by ethyl alaninate did not significantly change the results. In the solution containing pyridoxal, ethyl methionate, Cu (II) and ethylenediamine (en) in a 1: 1: 1: 2 ratio, the …
Number of citations: 0 books.google.com
Y Izumi, H Takizawa… - Memoirs of the …, 1971 - Institute for Protein Research, Osaka …
Number of citations: 0
Y MATSUSHIMA, M KOJIMA, Y NAGATA - Enzymes Dependent on …, 1991 - Pergamon
Number of citations: 0

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